6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the isoxazole ring: This involves the cyclization of a β-keto nitrile with hydroxylamine.
Coupling reactions: The pyrazole and isoxazole intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening methods to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole rings.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancers.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Materials Science: The compound’s heterocyclic rings can be used to develop new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and isoxazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s activity. The carboxamide group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole derivatives: These compounds share the pyrazole ring and have similar biological activities.
Isoxazole derivatives: Compounds with an isoxazole ring also exhibit similar chemical reactivity and biological properties.
Pyridine derivatives: These compounds are widely used in medicinal chemistry for their ability to interact with biological targets.
Uniqueness
The uniqueness of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of three different heterocyclic rings, which provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
Properties
Molecular Formula |
C20H23N7O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-(1-ethylpyrazol-3-yl)-3-methyl-N-[3-(4-methylpyrazol-1-yl)propyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-4-26-9-6-16(24-26)17-10-15(18-14(3)25-29-20(18)23-17)19(28)21-7-5-8-27-12-13(2)11-22-27/h6,9-12H,4-5,7-8H2,1-3H3,(H,21,28) |
InChI Key |
PBEYMWJGAZBYAN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NCCCN4C=C(C=N4)C |
Origin of Product |
United States |
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